molecular formula C8H15ClO3 B3195430 8-Chloro-6-hydroxyoctanoic acid CAS No. 90435-60-2

8-Chloro-6-hydroxyoctanoic acid

Cat. No. B3195430
CAS RN: 90435-60-2
M. Wt: 194.65 g/mol
InChI Key: WXPREQDMOKXUIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Chloro-6-hydroxyoctanoic acid can be achieved through the enantioselective reduction of 8-chloro-6-oxo-octanoic acid alkyl esters . The desired enantiomers are produced biocatalytically in an enantioselective reduction . The resultant esters may, in known manner, be converted stereospecifically into ®-α-lipoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C8H15ClO3 . It has a molecular weight of 194.656 Da . The structure of this compound includes a chlorine atom attached to the eighth carbon atom and a hydroxyl group attached to the sixth carbon atom .

Scientific Research Applications

Chiral Hydroxyalkanoic Acid Production

Ren et al. (2005) described the production of chiral hydroxyalkanoic acids from polyhydroxyalkanoates (PHA), highlighting their use in fine chemical, pharmaceutical, and medical industries. They established an efficient method to produce chiral hydroxyalkanoic acid monomers, including compounds like 3-hydroxyoctanoic acid, from PHA using Pseudomonas putida cells. These monomers have significant potential as chiral starting materials for various applications (Ren et al., 2005).

De Novo Biosynthesis

Wernig et al. (2019) demonstrated the de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol in yeast Saccharomyces cerevisiae. They explored the use of various heterologous cytochrome P450 enzymes for ω-hydroxylation of externally fed octanoic acid. This study indicates the potential of using yeast for the biosynthesis of industrially relevant compounds like 8-hydroxyoctanoic acid (Wernig et al., 2019).

Cancer Research

Yang et al. (2017) reported that the knockdown of delta-5-desaturase leads to the formation of 8-hydroxyoctanoic acid, which shows a growth inhibitory effect on cancer cells by acting as a histone deacetylase inhibitor. This compound could potentially be used in strategies to inhibit cancer cell migration and invasion, offering a novel approach to cancer treatment (Yang et al., 2017).

Fluorescence Probes Development

Setsukinai et al. (2003) designed novel fluorescence probes that selectively detect highly reactive oxygen species (hROS). These probes, upon reaction with hROS, produce a strongly fluorescent compound, fluorescein, indicating the potential use of 8-hydroxyoctanoic acid derivatives in biological and chemical applications as a part of these probes (Setsukinai et al., 2003).

Safety and Hazards

8-Chloro-6-hydroxyoctanoic acid can cause severe skin burns and eye damage . It is advised to avoid breathing dust, mist, or gas and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water and consult a physician .

properties

IUPAC Name

8-chloro-6-hydroxyoctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h7,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPREQDMOKXUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(CCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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